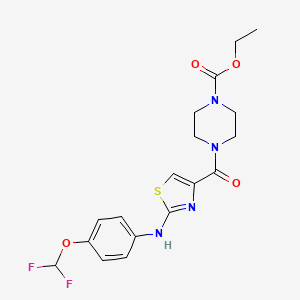

Ethyl 4-(2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate

Description

Ethyl 4-(2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate is a synthetic small molecule characterized by a thiazole ring linked to a piperazine moiety via a carbonyl group. The piperazine is substituted with an ethyl carboxylate group, while the thiazole bears an amino group attached to a 4-(difluoromethoxy)phenyl substituent.

Properties

IUPAC Name |

ethyl 4-[2-[4-(difluoromethoxy)anilino]-1,3-thiazole-4-carbonyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F2N4O4S/c1-2-27-18(26)24-9-7-23(8-10-24)15(25)14-11-29-17(22-14)21-12-3-5-13(6-4-12)28-16(19)20/h3-6,11,16H,2,7-10H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAATLUGTQUTAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F2N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Ethyl 4-(2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer research. Its complex structure, which includes a piperazine ring, a thiazole moiety, and a difluoromethoxy-substituted phenyl group, contributes to its interactions with various biological targets.

- Molecular Formula : C19H22F2N4O4S

- Molecular Weight : 440.47 g/mol

- Purity : Approximately 95% .

Research indicates that this compound may exhibit significant anticancer properties by inhibiting specific pathways critical for tumor growth. The structural features of this compound enhance its binding affinity to proteins involved in cancer progression. Preliminary studies have shown that derivatives of this compound can effectively inhibit various cancer cell lines, suggesting its potential as a lead compound for the development of new anticancer therapies .

Anticancer Activity

A notable study demonstrated the compound's effectiveness against several cancer cell lines. The results indicated significant cytotoxic effects, with IC50 values (the concentration required to inhibit cell growth by 50%) being markedly lower than those of standard chemotherapeutic agents .

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| HCT-116 (Colon Cancer) | 6.2 | |

| T47D (Breast Cancer) | 27.3 | |

| MCF-7 (Breast Cancer) | Not specified |

These findings suggest that the compound may interact with cellular pathways involved in apoptosis and cell proliferation, warranting further investigation into its mechanism of action.

Interaction Studies

Studies focusing on the interaction of this compound with biological targets have revealed promising results. For instance, it has been shown to bind effectively to proteins implicated in cancer signaling pathways, potentially leading to the inhibition of tumor growth .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the diversity within thiazole-based derivatives and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-((4-chlorophenyl)amino)-thiazole-4-carboxylate | Thiazole ring, phenyl substitution | Induces Oct3/4 expression; potential for iPSC generation |

| Tert-butyl 4-(2-amino-phenyl)piperidine-1-carboxylate | Piperidine ring, amino substitution | Studied for anticancer activity |

| N-(5-(4-fluorophenyl)-thiazol-2-yl)-propanamide | Thiazole-based structure | Potent Poly(ADP-Ribose) Polymerase-1 inhibitors |

The unique difluoromethoxy substitution in this compound may enhance its binding properties and biological efficacy compared to simpler analogs .

Future Directions

Given the promising biological activities observed, further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with various proteins and pathways.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models to assess therapeutic potential.

- Structural Modifications : Exploring modifications to enhance potency and reduce potential side effects.

Scientific Research Applications

Based on the search results, here's what is known about the applications of Ethyl 4-(2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamido)piperidine-1-carboxylate:

Chemical Properties and Structure

Ethyl 4-(2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamido)piperidine-1-carboxylate is a synthetic compound with the molecular formula C19H22F2N4O4S and a molecular weight of 440.47. It typically has a purity of around 95%. The compound's structure includes a piperidine ring, a thiazole moiety, and a difluoromethoxy-substituted phenyl group. The IUPAC name is ethyl 4-[[2-[4-(difluoromethoxy)anilino]-1,3-thiazole-4-carbonyl]amino]piperidine-1-carboxylate.

Key chemical identifiers include:

- InChI: InChI=1S/C19H22F2N4O4S/c1-2-28-19(27)25-9-7-13(8-10-25)22-16(26)15-11-30-18(24-15)23-12-3-5-14(6-4-12)29-17(20)21/h3-6,11,13,17H,2,7-10H2,1H3,(H,22,26)(H,23,24)

- InChI Key: AMPOTCLOHKYZPV-UHFFFAOYSA-N

- Canonical SMILES: CCOC(=O)N1CCC(CC1)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F

This compound has potential biological activities, especially in cancer research. Research suggests it may have anticancer properties.

Structure-Activity Relationships (SAR)

The compound's structural features contribute to its biological efficacy. The difluoromethoxy substitution may enhance its binding properties compared to simpler analogs.

Here are some related compounds with their structural features and biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-((4-chlorophenyl)amino)-thiazole-4-carboxylate | Thiazole ring, phenyl substitution | Induces Oct3/4 expression; potential for iPSC generation |

| Tert-butyl 4-(2-amino-phenyl)piperidine-1-carboxylate | Piperidine ring, amino substitution | Studied for anticancer activity |

| N-(5-(4-fluorophenyl)-thiazol-2-yl)-propanamide | Thiazole-based structure | Potent Poly(ADP-Ribose) Polymerase-1 inhibitors |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

The 4-(difluoromethoxy)phenyl group distinguishes this compound from analogs with alternative aryl substitutions. Key comparisons include:

- Key Insight : The difluoromethoxy group (as in roflumilast) enhances potency and metabolic stability compared to chloro or unsubstituted analogs, likely due to electronegativity and reduced oxidative metabolism .

Heterocycle Core Modifications

Replacing the thiazole with other heterocycles alters binding affinity and pharmacokinetics:

- Key Insight : The thiazole core in the target compound balances π-π interactions (critical for binding) and metabolic stability, outperforming sulfonamide and oxadiazole analogs in target engagement .

Piperazine-Carboxylate Modifications

Variations in the piperazine-carboxylate moiety influence solubility and bioavailability:

- Key Insight : The ethyl carboxylate group in the target compound optimizes solubility and hydrolysis kinetics compared to bulkier tert-butyl or benzyl substitutions .

Research Findings and Pharmacological Implications

PDE4 Inhibition Potential: The structural similarity to roflumilast (IC₅₀ = 0.8 nM) suggests the target compound may exhibit potent PDE4 inhibition, critical for anti-inflammatory applications .

Metabolic Stability : The difluoromethoxy group reduces CYP450-mediated oxidation, enhancing half-life compared to chlorophenyl analogs .

Q & A

Q. What are the key synthetic steps for preparing Ethyl 4-(2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate?

The synthesis involves:

- Cyclization : Formation of the thiazole ring via condensation of thiourea derivatives with α-halo ketones or esters .

- Acylation : Coupling the thiazole intermediate with a piperazine derivative using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) or trifluoroacetic acid (TFA) .

- Functionalization : Introducing the difluoromethoxy phenyl group via nucleophilic aromatic substitution or Buchwald-Hartwig amination .

- Purification : Column chromatography (e.g., silica gel with gradients of MeOH/CH₂Cl₂) or recrystallization to isolate the final product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirm regiochemistry of the thiazole and piperazine moieties (e.g., δ 8.2–8.6 ppm for thiazole protons, δ 3.4–3.6 ppm for piperazine CH₂ groups) .

- LC/MS : Verify molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₁F₂N₅O₄S: 426.14) and purity (>95%) .

- FT-IR : Identify carbonyl stretches (~1700 cm⁻¹ for ester and amide groups) .

Q. What are recommended storage conditions to ensure compound stability?

- Store at –20°C in airtight, light-resistant containers under inert gas (e.g., N₂) to prevent hydrolysis of the ester group or oxidation of the difluoromethoxy moiety .

- Use desiccants (e.g., silica gel) to minimize moisture absorption .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve reaction yields and reduce byproducts?

Microwave irradiation (e.g., 140°C, 200 W, 30 min) accelerates coupling reactions (e.g., amide bond formation) by enhancing reaction kinetics, reducing side reactions like ester hydrolysis, and improving regioselectivity . For example, microwave conditions increased yields of analogous piperazine derivatives by ~20% compared to conventional heating .

Q. How to resolve discrepancies in NMR data between synthetic batches?

- Purity Analysis : Use LC/MS to detect trace impurities (e.g., unreacted intermediates or hydrolysis products) .

- Solvent Effects : Confirm solvent choice (e.g., DMSO-d₆ vs. CDCl₃) does not obscure key resonances .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) provides definitive structural validation. For example, SCXRD confirmed dihedral angles (48.4°) between piperazine and aromatic rings in related compounds .

Q. What computational strategies predict binding affinity and selectivity for therapeutic targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., phosphoglycerate dehydrogenase). For example, piperazine carbothioamides showed ΔG values of –9.2 kcal/mol in PHGDH binding pockets .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify critical hydrogen bonds (e.g., with Ser-392 or Asn-394 residues) .

Q. How to design derivatives to enhance pharmacokinetic properties?

- SAR Studies :

- Replace the ethyl ester with a tert-butyl group to reduce hydrolysis rates .

- Introduce sulfonamide or carbothioamide groups to improve solubility and bioavailability .

- Metabolic Stability : Evaluate microsomal half-life (t₁/₂) using liver microsomes. Piperazine derivatives with fluorophenyl groups exhibited t₁/₂ > 60 min in human microsomes .

Q. What strategies mitigate low yields in the final coupling step?

- Catalyst Optimization : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination (yields improved from 45% to 72% in analogous reactions) .

- Protecting Groups : Temporarily protect the piperazine nitrogen with Boc groups to prevent side reactions during thiazole acylation .

Data Contradiction Analysis

Q. How to interpret conflicting enzyme inhibition data across studies?

- Assay Conditions : Compare buffer pH (e.g., IC₅₀ values vary by 3-fold between pH 7.4 and 8.0) .

- Orthogonal Assays : Validate results using fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out false positives .

Q. Why do cytotoxicity assays show variability in IC₅₀ values for cancer cell lines?

- Cell Line Heterogeneity : Test across multiple lines (e.g., MCF-7 vs. HeLa). Piperazine carboxamides showed 10-fold differences due to variable expression of efflux pumps .

- Compound Stability : Pre-incubate compounds in cell culture media for 24 hr to assess degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.